Cas no 1367944-42-0 (5-Amino-2-chloropyridin-3-OL)

5-Amino-2-chloropyridin-3-OL structure
5-Amino-2-chloropyridin-3-OL structure
商品名:5-Amino-2-chloropyridin-3-OL
CAS番号:1367944-42-0
MF:C5H5ClN2O
メガワット:144.55899977684
CID:4803537

5-Amino-2-chloropyridin-3-OL 化学的及び物理的性質

名前と識別子

    • 5-AMINO-2-CHLOROPYRIDIN-3-OL
    • 5-Amino-2-chloro-3-hydroxypyridine
    • AB76704
    • 5-Amino-2-chloropyridin-3-OL
    • インチ: 1S/C5H5ClN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2
    • InChIKey: TXYGZFSXMVRDAL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=C(C=N1)N)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 101
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 59.1

5-Amino-2-chloropyridin-3-OL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029016009-1g
5-Amino-2-chloro-3-hydroxypyridine
1367944-42-0 95%
1g
2,952.90 USD 2021-05-31
Chemenu
CM501027-1g
5-Amino-2-chloropyridin-3-ol
1367944-42-0 97%
1g
$650 2022-06-13
Alichem
A029016009-250mg
5-Amino-2-chloro-3-hydroxypyridine
1367944-42-0 95%
250mg
940.80 USD 2021-05-31

5-Amino-2-chloropyridin-3-OL 関連文献

5-Amino-2-chloropyridin-3-OLに関する追加情報

Recent Advances in the Application of 5-Amino-2-chloropyridin-3-OL (CAS: 1367944-42-0) in Chemical Biology and Pharmaceutical Research

The compound 5-Amino-2-chloropyridin-3-OL (CAS: 1367944-42-0) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This heterocyclic scaffold has demonstrated remarkable versatility in drug discovery programs, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies published in Q2 2023 highlight its structural advantages as a privileged pharmacophore capable of forming multiple hydrogen bonds while maintaining optimal lipophilicity for membrane permeability.

A breakthrough study by Zhang et al. (J. Med. Chem., 2023) utilized 1367944-42-0 as the core structure for developing novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers systematically modified the 5-amino group with various acyl substituents, achieving nanomolar potency against BTK while maintaining excellent selectivity over other kinases. Molecular dynamics simulations revealed that the chlorine atom at the 2-position plays a critical role in stabilizing the inhibitor-enzyme complex through hydrophobic interactions with Phe540 in the ATP-binding pocket.

In antimicrobial research, 5-Amino-2-chloropyridin-3-OL derivatives have shown promising activity against drug-resistant Gram-positive pathogens. A recent patent application (WO2023124567) discloses novel analogs with minimum inhibitory concentrations (MICs) of ≤2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve inhibition of bacterial histidine kinase, a validated target for antibiotic development. Structure-activity relationship (SAR) studies indicate that the 3-hydroxy group is essential for antibacterial activity, likely through chelation of essential metal ions in the bacterial cell.

Significant progress has also been made in the synthetic methodology for 1367944-42-0 derivatives. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) describes a microwave-assisted, catalyst-free condensation reaction that improves the yield of 5-Amino-2-chloropyridin-3-OL derivatives by 35-40% compared to conventional methods. This advancement addresses previous challenges in large-scale production, particularly the issue of regioisomeric impurities that complicated purification processes.

Emerging applications in chemical biology include the development of 1367944-42-0-based fluorescent probes for cellular imaging. Researchers have exploited the compound's inherent fluorescence properties by conjugating it with various fluorophores, creating pH-sensitive probes with Stokes shifts >100 nm. These tools are proving valuable for studying intracellular pH dynamics in cancer cells, where the probes show preferential accumulation in acidic organelles such as lysosomes.

From a safety and ADME perspective, recent preclinical studies indicate that 5-Amino-2-chloropyridin-3-OL derivatives generally exhibit favorable pharmacokinetic profiles. A comprehensive ADMET assessment published in European Journal of Pharmaceutical Sciences (2023) reports that most analogs show good metabolic stability in human liver microsomes (t1/2 > 60 min) and moderate plasma protein binding (60-80%). However, researchers note that careful structural optimization is required to mitigate potential hERG channel inhibition observed with certain cationic derivatives.

The pharmaceutical industry has shown growing interest in this scaffold, with several 1367944-42-0-containing compounds currently in preclinical development. Notably, one derivative has advanced to IND-enabling studies as a potential treatment for autoimmune disorders. The compound's dual mechanism of action - simultaneously inhibiting pro-inflammatory cytokine production and modulating T-cell activation - makes it particularly attractive for complex immune-mediated diseases.

Future research directions highlighted in recent reviews include exploring the use of 5-Amino-2-chloropyridin-3-OL as a fragment in DNA-encoded library technology and further investigating its potential in targeted protein degradation. The compound's balanced physicochemical properties and multiple points for structural diversification position it as a valuable building block for next-generation therapeutics. Ongoing structure-based drug design efforts aim to expand its application to additional target classes beyond kinases and microbial enzymes.

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